Azido-CPPU

Description

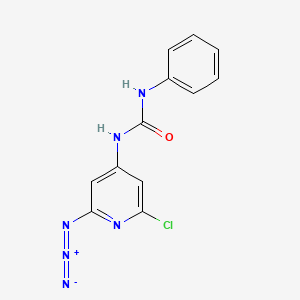

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN6O |

|---|---|

Molecular Weight |

288.69 g/mol |

IUPAC Name |

1-(2-azido-6-chloropyridin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C12H9ClN6O/c13-10-6-9(7-11(17-10)18-19-14)16-12(20)15-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17,20) |

InChI Key |

TXEGMLXTGMWHJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC(=C2)Cl)N=[N+]=[N-] |

Synonyms |

1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea 1-AzCP-3-PU |

Origin of Product |

United States |

Structural and Mechanistic Insights:for Liganded Residues Identified Through Abpp, Computational Approaches Can Be Used to Model the Binding Site and Understand the Molecular Interactions Between Azido Cppu and Its Target Proteins. This Can Involve Homology Modeling, Molecular Docking, and Molecular Dynamics Simulations to Predict Binding Poses and Confirm the Plausibility of Identified Sites.

High-performance computing (HPC) clusters are often essential for handling the computational demands of large-scale proteomic datasets, providing the necessary processing power and storage for complex analyses.

An example of bioinformatic analysis results:

| GO Term / Pathway | Enriched Proteins | p-value | Fold Enrichment |

| Cytokinin Metabolic Process | CKO3, UBP34 | 1.2E-08 | 5.6 |

| ATP Binding | Kinase Y, ABC Transporter | 3.5E-06 | 3.1 |

| Plant Hormone Signal Transduction | CKO3, Protein Z | 8.1E-05 | 2.8 |

| Response to Stress | Hypothetical Protein X | 1.5E-04 | 2.5 |

Contributions of Azido Cppu to Cytokinin Signaling Pathway Elucidation

Identification of Cytokinin-Binding Proteins Utilizing Azido-CPPU

A primary application of Azido-CPPU has been in the identification of proteins that directly bind to cytokinins. Photoaffinity labeling is a powerful technique where a radiolabeled or otherwise tagged photoactivatable ligand, such as Azido-CPPU, is introduced to a cellular extract. Upon exposure to UV light, the azido (B1232118) group is converted into a highly reactive nitrene, which forms a stable, covalent bond with nearby amino acid residues within the binding pocket of the target protein. nih.govnih.gov This permanently "tags" the protein, allowing for its isolation and identification.

A notable success in this area was the use of tritiated Azido-CPPU ([³H]azidoCPPU) to identify a soluble 34 kDa cytokinin-binding protein in the moss Physcomitrella patens. nih.gov This protein, named UBP34, was purified using affinity chromatography. Subsequent sequencing revealed its homology with intracellular pathogenesis-related (PR) proteins and the BetV1-related family of plant allergens. nih.gov The direct binding of Azido-CPPU to the recombinant UBP34 protein was later confirmed, solidifying its identity as a cytokinin-binding protein. nih.gov This research demonstrated that phenylurea-type cytokinins were effective competitors for binding, whereas purine-type cytokinins were not, highlighting the specificity of this interaction. nih.gov

| Protein Identified | Organism | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| UBP34 | Physcomitrella patens (moss) | Photoaffinity labeling with [³H]azidoCPPU | Identified a 34 kDa soluble protein with homology to PR proteins; binding competed by urea (B33335) derivatives but not purine-type cytokinins. | nih.gov |

Characterization of Cytokinin Receptor Interactions via Azido-CPPU Probing

The primary receptors for cytokinins in plants like Arabidopsis thaliana are transmembrane histidine kinases (AHKs), predominantly AHK2, AHK3, and AHK4/CRE1. mdpi.comnih.govbiorxiv.org These receptors perceive cytokinins through an extracellular CHASE domain. biorxiv.orgnih.gov Azido-CPPU, as a potent cytokinin agonist, is an ideal probe for studying these receptor interactions.

By binding to the CHASE domain, Azido-CPPU can be used to covalently label the receptor upon photoactivation. This allows for the precise mapping of the cytokinin-binding pocket and the identification of specific amino acid residues involved in the interaction. Understanding the structural basis of how different cytokinins, including phenylurea-type compounds like Azido-CPPU, bind to these receptors is crucial for explaining their biological activity and for designing new molecules with enhanced selectivity or antagonistic properties. biorxiv.orgnih.gov Studies have shown that cytokinin receptors are primarily located in the endoplasmic reticulum nih.govresearchgate.net, and Azido-CPPU can be used to probe these specific receptor populations. Furthermore, evidence suggests that these receptors can form homo- and heterodimers (e.g., AHK3 and AHK4 can interact), a process that could also be investigated using photo-crosslinking with Azido-CPPU. nih.govresearchgate.net

Investigation of the Multi-step Phosphorelay Mechanism in Cytokinin Signaling

Cytokinin perception by AHK receptors initiates a multi-step phosphorelay (MSP) system, similar to two-component signaling systems in bacteria. nih.govresearchgate.net This cascade involves the transfer of a phosphate (B84403) group from the receptor to other proteins, ultimately leading to a cellular response. nih.govplos.org The pathway is as follows:

Receptor Autophosphorylation : Cytokinin binding to the AHK receptor triggers the autophosphorylation of a conserved histidine (His) residue within the kinase domain. nih.govnih.gov

Phosphotransfer to Receiver Domain : The phosphate group is then transferred to a conserved aspartate (Asp) residue in the receptor's own receiver domain. nih.govnih.gov

Transfer to AHPs : The phosphate is relayed to a conserved His residue on ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which are small shuttle proteins. nih.govnih.govnih.gov

Nuclear Translocation : AHPs move from the cytoplasm to the nucleus, carrying the signal. nih.gov

Activation of ARRs : In the nucleus, phosphorylated AHPs transfer the phosphate group to an Asp residue on ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are the final components of the cascade. nih.govresearchgate.net

Azido-CPPU contributes to the study of this pathway by allowing researchers to irreversibly activate the initial step. By covalently binding to and locking the AHK receptors in an active state, Azido-CPPU can be used to trigger the phosphorelay cascade in a controlled manner. This enables the study of the kinetics and specificity of phosphate transfer between AHKs, AHPs, and ARRs, helping to elucidate how the signal is propagated and regulated. nih.govmdpi.com

| Component Type | Examples | Function | Reference |

|---|---|---|---|

| Histidine Kinase Receptors (AHKs) | AHK2, AHK3, AHK4/CRE1 | Perceive cytokinin signal and initiate phosphorelay. | nih.govresearchgate.net |

| Histidine Phosphotransfer Proteins (AHPs) | AHP1, AHP2, AHP3, etc. | Shuttle phosphoryl group from AHKs in the cytoplasm to ARRs in the nucleus. | nih.govnih.govnih.gov |

| Response Regulators (ARRs) | Type-A ARRs, Type-B ARRs | Mediate the transcriptional response to cytokinin. | nih.govresearchgate.net |

Understanding Downstream Signal Transduction and Gene Regulatory Networks

The culmination of the cytokinin signaling pathway is the regulation of gene expression. nih.gov The response regulators activated at the end of the phosphorelay include Type-B ARRs and Type-A ARRs. Type-B ARRs are transcription factors that, when phosphorylated, bind to the promoters of cytokinin-responsive genes and activate their transcription. nih.govnih.govfrontiersin.org These target genes include the Type-A ARR genes themselves, which act as negative feedback regulators of the pathway, as well as numerous other genes involved in plant growth and development. researchgate.netnih.gov

By providing a tool to specifically and irreversibly activate the signaling pathway, Azido-CPPU helps researchers identify the primary transcriptional targets of cytokinin signaling. For example, treating plant tissues with CPPU (the non-azido parent compound) has been shown to alter the expression of genes related to cytokinin metabolism (like CKX genes, which degrade cytokinins) and signaling. mdpi.comnih.gov Using Azido-CPPU to lock the receptors in an "on" state can help distinguish these direct, primary responses from secondary, downstream effects. This allows for the detailed mapping of the gene regulatory networks controlled by cytokinins, revealing how this single hormone can orchestrate a wide array of developmental processes. nih.govmdpi.com

Comparative Analysis of Azido-CPPU with Other Cytokinin Agonists/Antagonists

The utility of Azido-CPPU is best understood in comparison to other molecules that interact with the cytokinin signaling pathway. Cytokinins can be broadly classified into adenine-type (e.g., trans-Zeatin, 6-Benzylaminopurine) and phenylurea-type (e.g., CPPU, Thidiazuron). nih.gov

Cytokinin Agonists : These molecules, like Azido-CPPU, mimic natural cytokinins and activate the signaling pathway. While standard agonists like CPPU or 6-Benzylaminopurine are effective at inducing a cytokinin response, their binding to receptors is reversible. biorxiv.orgresearchgate.net The defining feature of Azido-CPPU is its azido group, which makes it a photoaffinity label. This allows for the creation of a permanent, covalent bond with the receptor, a property not shared by other agonists. This irreversible binding is invaluable for biochemical studies aimed at identifying and isolating binding proteins. nih.gov

Cytokinin Antagonists : These molecules bind to cytokinin receptors but fail to activate them, thereby blocking the signaling pathway. nih.gov An example is 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55). nih.gov Comparing the effects of an agonist like Azido-CPPU with an antagonist provides a powerful method for confirming that an observed physiological or genetic response is genuinely mediated by the cytokinin receptor pathway. If Azido-CPPU induces a response and an antagonist blocks it, this provides strong evidence for the involvement of cytokinin signaling.

The unique value of Azido-CPPU, therefore, lies not just in its ability to activate cytokinin signaling, but in its function as a molecular tool that allows the pathway's components to be physically tagged and studied in a way that reversible agonists and antagonists cannot.

Structure Activity Relationship Sar Studies of Azido Cppu Analogues

Rational Design Principles for Modulating Azido-CPPU Activity and Selectivity

The design of Azido-CPPU, 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, as a photoactivatable cytokinin agonist is rooted in several key rational design principles aimed at achieving potent biological activity and effective, specific covalent labeling of target proteins.

The foundational molecule, N-phenyl-N'-(4-pyridyl)urea (4PU), and its more potent chlorinated derivative, Forchlorfenuron (CPPU), are known synthetic cytokinins. The core phenylurea structure is essential for cytokinin activity, facilitating interaction with cytokinin receptors. The pyridyl ring system is a critical component for high affinity binding.

The introduction of an azido (B1232118) (-N₃) group is the cornerstone of its function as a photoaffinity label. Aryl azides are photochemically labile; upon exposure to UV light, they form a highly reactive nitrene intermediate that can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein. This allows for the permanent "tagging" of these proteins for identification and characterization.

Key rational design considerations for Azido-CPPU analogues would therefore involve:

Maintenance of the Phenylurea Scaffold: The core N,N'-diphenylurea structure is critical for agonistic activity and receptor binding.

Strategic Placement of the Photoactivatable Group: The azido group must be positioned where it does not sterically hinder binding but is oriented to effectively crosslink with the target protein upon photoactivation.

Modification of Ring Substituents: Alterations to the phenyl and pyridyl rings can influence binding affinity, selectivity, and the efficiency of photolabeling.

Influence of Azido Group Position on Ligand-Target Interaction

The precise placement of the azido group on the pyridyl ring of Azido-CPPU is critical for its efficacy as a photoaffinity label. In the documented structure, 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, the azido group is positioned at the 2-position of the pyridyl ring.

Minimal Steric Hindrance: Placing the relatively small azido group ortho to the urea (B33335) linkage might be sterically favorable, allowing the molecule to adopt the necessary conformation for binding within the receptor pocket.

Proximity to Target Residues: Upon photoactivation, the resulting nitrene must be in close proximity to reactive amino acid side chains to form a covalent bond. The 2-position may orient the azido group towards a region of the binding pocket that is rich in such residues.

Electronic Effects: The position of the azido group can influence the electron distribution of the pyridyl ring, which may have subtle effects on binding affinity.

Moving the azido group to other positions, such as the 3- or 5-position of the pyridyl ring, or onto the phenyl ring, would likely have a significant impact on the ligand-target interaction. Such changes could alter the binding affinity or change the crosslinking profile, potentially labeling different amino acids or even different proteins. Without direct experimental comparisons, the superiority of the 2-azido position is inferred from its successful application in identifying cytokinin-binding proteins.

Effects of Substituent Modifications on Agonistic Properties and Labeling Efficiency

Modifications to the substituents on both the pyridyl and phenyl rings of Azido-CPPU would be expected to significantly impact its agonistic properties and labeling efficiency. Based on general SAR principles for phenylurea-type cytokinins, the following effects can be predicted:

Modifications to the Pyridyl Ring:

The chloro group at the 6-position is likely important for activity, as seen in the high potency of the parent compound CPPU.

Halogen Substituents: Replacing the chloro group with other halogens (e.g., -F, -Br) or removing it entirely would likely alter the binding affinity. Generally, electron-withdrawing groups in this position enhance cytokinin activity.

Alkyl Groups: Introduction of small alkyl groups could either enhance binding through hydrophobic interactions or decrease it due to steric clash.

Modifications to the Phenyl Ring:

Introduction of Electron-Donating or -Withdrawing Groups: Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or nitro (-NO₂) at various positions (ortho, meta, para) would alter the electronic properties and hydrogen bonding potential of the phenyl ring, thereby affecting receptor interaction.

Impact on Labeling Efficiency: While the primary determinant of labeling is the azido group, substituents can indirectly affect efficiency by altering the binding affinity (Kd). A higher affinity generally leads to a longer residence time in the binding pocket, increasing the probability of successful covalent capture upon photoirradiation.

The following table illustrates potential modifications and their predicted impact on the properties of Azido-CPPU:

| Modification | Position | Predicted Effect on Agonistic Activity | Predicted Effect on Labeling Efficiency |

| Replace -Cl with -F | 6-pyridyl | May maintain or slightly decrease activity | Dependent on change in binding affinity |

| Replace -Cl with -CH₃ | 6-pyridyl | Likely to decrease activity due to steric hindrance | Likely to decrease due to lower affinity |

| Add -OH | 4-phenyl (para) | May increase or decrease activity depending on receptor interactions | Dependent on change in binding affinity |

| Add -NO₂ | 4-phenyl (para) | Likely to decrease activity due to electronic effects | Dependent on change in binding affinity |

Computational and In Silico Approaches in Azido-CPPU SAR Analysis

While specific computational studies on Azido-CPPU are not prominent in the literature, in silico methods offer powerful tools for dissecting its SAR and guiding the design of new analogues.

Molecular Docking:

Molecular docking simulations could be used to predict the binding pose of Azido-CPPU and its analogues within the active site of a cytokinin receptor, such as AHK4 or other identified cytokinin-binding proteins. This would allow for:

Visualization of Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.

Predicting Binding Affinity: Scoring functions can estimate the binding energy of different analogues, helping to prioritize compounds for synthesis.

Evaluating the Position of the Azido Group: Docking can help to rationalize the placement of the azido group by showing its proximity to potentially reactive residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models could be developed if a dataset of Azido-CPPU analogues with corresponding biological activity data were available. By correlating physicochemical descriptors (e.g., logP, molecular weight, electronic properties) with activity, a mathematical model could be built to:

Predict the Activity of Novel Analogues: This would enable the virtual screening of large libraries of compounds to identify those with potentially high activity.

Identify Key Molecular Features: The model can reveal which properties are most important for activity, providing insights into the mechanism of action.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic view of the ligand-receptor complex over time. This can be used to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site.

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Explore Water-Mediated Interactions: Understand the role of water molecules in the binding pocket.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the exploration of Azido-CPPU SAR and the development of more potent and selective photoaffinity probes.

Advanced Research Applications and Future Perspectives of Azido Cppu

Integration of Azido-CPPU with Live-Cell Imaging and Visualization Techniquesnih.govnih.govrsc.org

The azido (B1232118) group in Azido-CPPU is instrumental for its integration into live-cell imaging and visualization techniques, primarily through its participation in photoaffinity labeling and subsequent detection strategies. This allows researchers to track the probe's localization and interaction with cellular components in real-time or near real-time.

A notable advancement in this area involves mid-infrared photothermal (MIP) imaging, which has demonstrated the capability for click-free visualization of azide-tagged molecules within live cells. This technique leverages the unique infrared absorption of the azido group, enabling direct detection without the need for additional fluorescent tags via click chemistry. MIP imaging offers high spatial resolution, reported at 300 nm, allowing for detailed observation of intracellular processes. For instance, similar azido-tagged carbohydrates, such as 6-azido-trehalose, have been successfully visualized using MIP imaging to track metabolic pathways in single mycobacteria, from cytoplasmic uptake to membrane localization cytena.comresearchgate.net. This methodology can reveal interactions between azido-tagged molecules and intracellular proteins through peak shifts in the MIP spectrum cytena.com.

The principle of using azide-tagged probes extends to various visualization applications, including fluorescent imaging. Azidocoumarin-based fluorescent probes, for example, have been developed for imaging specific biomolecules like lysosomal hydrogen sulfide (B99878) in living cells, showcasing fast response times and high sensitivity nih.gov. The versatility of azido-tagged probes, combined with advanced live-cell imaging platforms that offer real-time analysis and multi-fluorescent channel capabilities, provides a robust framework for investigating the dynamic behavior and cellular fate of Azido-CPPU and its interactors within living plant cells acs.org.

Table 1: Imaging Techniques and Capabilities for Azido-Probes

| Technique | Key Feature (Azido-Probe) | Spatial Resolution | Application Context (Example) | Citation |

| Mid-Infrared Photothermal (MIP) Imaging | Click-free detection of azide (B81097) group | 300 nm | Carbohydrate trafficking in live cells | cytena.comresearchgate.net |

| Fluorescent Imaging (Azidocoumarin-based) | Fluorescent reporter via azido chemistry | - | Imaging H2S in living cells | nih.gov |

Applications of Azido-CPPU in Broader Plant Chemical Biology Contextsnih.govnih.govbiorxiv.org

Azido-CPPU serves as a crucial tool in broadening the understanding of plant chemical biology, particularly in deciphering the molecular mechanisms underlying cytokinin action. As a photoaffinity probe, it enables the direct identification of proteins that interact with CPPU, thereby shedding light on the intricate signaling pathways regulated by this plant growth regulator.

A seminal application of Azido-CPPU involved its use as a photoactivatable cytokinin agonist to specifically photolabel a soluble 34 kDa protein in the moss Physcomitrella patens nih.gov. This protein, identified as UBP34, was purified through affinity chromatography, and its sequence was determined, revealing homology to intracellular pathogenesis-related (PR) proteins and the BetV1-related family of plant allergens. The binding of Azido-CPPU to recombinant UBP34 expressed in Escherichia coli further confirmed this interaction nih.gov. This research exemplifies how Azido-CPPU facilitates the direct identification of protein targets, which is fundamental for understanding how cytokinins exert their effects on plant development, such as bud formation in P. patens nih.gov.

Beyond specific target identification, the use of Azido-CPPU contributes to a broader understanding of how synthetic plant growth regulators modulate plant physiology. By identifying the molecular machinery through which CPPU operates, researchers can gain insights into natural cytokinin signaling pathways, potentially leading to the discovery of novel regulatory components or mechanisms. This approach is vital for dissecting complex biological processes in plants and for developing strategies to manipulate plant growth and development more precisely.

Development of Next-Generation Azido-CPPU Probes with Enhanced Performanceresearchgate.netpelagobio.com

The evolution of chemical biology tools continuously drives the development of next-generation probes with enhanced performance characteristics. For Azido-CPPU, this involves refining its properties to improve specificity, sensitivity, and versatility in research applications. The aim is to overcome limitations of current probes, such as potential off-target interactions or suboptimal detection capabilities.

Key areas of enhancement for next-generation Azido-CPPU probes include:

Improved Selectivity: Designing probes that exhibit higher affinity for their intended targets while minimizing non-specific binding to other cellular components. This often involves subtle modifications to the probe's chemical structure to optimize its interaction profile.

Enhanced Sensitivity: Developing probes that allow for the detection of targets at lower concentrations or with a stronger signal, which is critical for studying rare proteins or transient interactions.

Integration of Multiple Functionalities: Creating "all-in-one" probes that combine the photo-reactive azido group with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) within a single molecule. This minimizes structural modifications and simplifies experimental workflows by allowing direct visualization or capture of the target without additional derivatization steps.

Computational Design and Assessment: Utilizing computational tools and chemoproteomics pipelines to predict and assess probe performance, including profiling efficiency, modification homogeneity, and proteome-wide residue selectivity. Such in silico approaches can guide the rational design of probes, predicting how structural changes might affect binding affinity or selectivity, and identifying potential cross-reactivity in complex biological systems.

The ongoing development of these advanced probes promises to provide more precise and reliable tools for dissecting the intricate molecular networks governed by cytokinins and other plant growth regulators, ultimately advancing the field of plant chemical biology.

Methodological Advancements for Comprehensive Target Deconvolution with Azido-CPPU

Target deconvolution, the process of identifying the molecular targets of bioactive compounds, is a critical step in understanding their mechanism of action and is essential for advancing chemical biology research. Azido-CPPU, as a photoaffinity probe, is at the forefront of methodological advancements in this area, particularly when combined with advanced 'omics' technologies.

The core principle of target deconvolution using Azido-CPPU involves photoaffinity labeling, where the probe covalently binds to its interacting proteins upon UV irradiation nih.gov. These labeled proteins can then be isolated and identified. Methodological advancements have significantly enhanced the comprehensiveness and efficiency of this process:

Integration with Proteomics and Mass Spectrometry: After photoaffinity labeling, affinity-based approaches are employed to enrich the labeled proteins. These proteins are then typically digested into peptides, separated by liquid chromatography, and identified using quantitative mass spectrometry (shotgun proteomics). Recent advances in quantitative mass spectrometry have significantly improved the sensitivity and throughput of protein identification, allowing for the comprehensive analysis of the proteome.

'Omics' Technologies and In Silico Approaches: The integration of various 'omics' technologies (e.g., proteomics, genomics) with in silico computational approaches has revolutionized target deconvolution workflows. These methods enable researchers to analyze vast datasets, predict potential targets, and validate interactions, thereby providing a holistic view of compound-target networks.

Cellular Thermal Shift Assay (CETSA): While not directly using the azido tag for covalent binding, techniques like CETSA complement photoaffinity labeling by providing insights into compound-target engagement in a physiologically relevant cellular environment. CETSA measures the thermal stability of proteins upon ligand binding, offering an unbiased, proteome-wide assessment of interactions.

Advanced Data Analysis: Sophisticated bioinformatics tools are crucial for processing and interpreting the large datasets generated from proteomic experiments, enabling the identification of direct and indirect targets and the elucidation of complex signaling pathways.

These methodological advancements ensure that Azido-CPPU continues to be a powerful tool for comprehensive target deconvolution, facilitating a deeper understanding of its molecular effects in plant systems.

Q & A

Q. What experimental protocols are recommended for synthesizing Azido-CPPU with high purity, and how can analytical techniques validate its structural integrity?

- Methodological Answer : Synthesis should follow established protocols for nitrophenylurea derivatives, incorporating azide-group introduction under controlled conditions (e.g., copper-catalyzed azide-alkyne cycloaddition). Purification via column chromatography or HPLC is critical. Structural validation requires:

-

NMR spectroscopy (¹H, ¹³C) to confirm functional groups and regiochemistry.

-

Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

-

FTIR to detect azide stretching vibrations (~2100 cm⁻¹).

Cross-referencing with published spectral data ensures accuracy .- Data Table :

| Parameter | Technique | Expected Outcome |

|---|---|---|

| Purity | HPLC | ≥95% purity |

| Structure | ¹H NMR | Peaks at δ 7.5–8.2 ppm (aromatic protons) |

Q. How should researchers design dose-response experiments to assess Azido-CPPU’s cytokinin activity in plant models?

- Methodological Answer : Use Arabidopsis thaliana or tobacco callus cultures as model systems. Key considerations:

- Concentration gradients : Test 0.1–10 µM Azido-CPPU against controls (e.g., CPPU, untreated).

- Endpoint selection : Quantify shoot regeneration, chlorophyll content, or root elongation.

- Replicates : Minimum triplicate assays to account for biological variability.

Statistical analysis (ANOVA with post-hoc tests) identifies significant differences. Compare results with CPPU to evaluate azide substitution effects .

Q. What stability studies are necessary to ensure Azido-CPPU’s reliability in long-term experiments?

- Methodological Answer : Conduct accelerated degradation studies under:

- Thermal stress : 40°C for 30 days.

- Photolytic conditions : UV exposure (320–400 nm) for 24–72 hours.

- Hydrolytic stress : pH 3–9 buffers at 25°C.

Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., triazole derivatives from azide decomposition). Store in amber vials at –20°C to minimize light/thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of Azido-CPPU across different plant species or cell lines?

- Methodological Answer : Contradictions may arise from species-specific receptor affinity or experimental variables. To address this:

Systematic Review : Compile data from diverse models (e.g., monocots vs. dicots) and assess common trends.

Receptor Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with cytokinin receptors (e.g., Arabidopsis AHK3).

Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity across studies.

Transparent reporting of experimental conditions (e.g., solvent, temperature) is critical for cross-study comparisons .

Q. What strategies optimize Azido-CPPU’s use in photoaffinity labeling to study cytokinin receptor interactions?

- Methodological Answer : Photoaffinity labeling requires UV activation (365 nm) to crosslink Azido-CPPU with target proteins. Key steps:

Irradiation Time Optimization : Titrate exposure (5–60 seconds) to balance crosslinking efficiency vs. protein denaturation.

Competition Assays : Pre-incubate receptors with excess CPPU to confirm binding specificity.

MS-Based Proteomics : Digest labeled proteins, enrich modified peptides, and identify crosslinked residues via tandem MS.

Negative controls (no UV exposure) are essential to rule out non-specific binding .

Q. How can computational modeling (e.g., molecular docking) guide the design of Azido-CPPU derivatives with enhanced receptor selectivity?

- Methodological Answer : Use tools like AutoDock Vina or Schrödinger Suite to:

Docking Simulations : Predict binding poses of Azido-CPPU in cytokinin receptor pockets (e.g., AHK4).

Free Energy Calculations : Estimate binding affinities (ΔG) using MM/GBSA or free-energy perturbation.

SAR Analysis : Modify azide position or substituents based on steric/electronic effects observed in simulations.

Validate predictions with synthesis and in vitro assays. Compare computational vs. experimental ΔG values to refine models .

Q. What methodologies address batch-to-batch variability in Azido-CPPU synthesis, and how can this impact reproducibility?

- Methodological Answer : Variability arises from inconsistent azide coupling or purification. Mitigation strategies:

- Standardized Protocols : Document reaction time, temperature, and catalyst ratios.

- QC Metrics : Require ≥95% purity (HPLC) and identical spectral profiles for all batches.

- Interlaboratory Studies : Share samples between labs to validate reproducibility.

Report batch-specific data in publications to enable meta-analyses .

Framework for Formulating Research Questions

-

PICO Framework (Population, Intervention, Comparison, Outcome):

-

Diagnostic Framework (Index Test vs. Reference Standard):

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.